1,3-Dichloro-6-methylisoquinoline CAS number 21902-38-5
1,3-Dichloro-6-methylisoquinoline CAS number 21902-38-5
Title: Technical Whitepaper: 1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) Subtitle: A Versatile Halogenated Scaffold for Regioselective Functionalization in Drug Discovery
Executive Summary
1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) is a high-value heterocyclic building block characterized by an isoquinoline core functionalized with two chlorine atoms at the C1 and C3 positions and a methyl group at the C6 position. This specific substitution pattern renders it an "electrophilic chameleon," enabling sequential, regioselective cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.
This guide provides a rigorous technical analysis of the compound’s synthesis, reactivity profile, and handling protocols. It is designed for medicinal chemists leveraging this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and polycyclic alkaloids.
Chemical Profile & Properties[1][2][3][4][5][6]
The introduction of the 6-methyl group modulates the lipophilicity and steric profile of the core without significantly disrupting the electronic differentiation between the C1 and C3 chlorides.
| Property | Data |
| IUPAC Name | 1,3-Dichloro-6-methylisoquinoline |
| CAS Number | 21902-38-5 |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 95–98 °C (Typical range for pure crystalline form) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water |
| Reactivity Class | Electron-deficient Heterocycle / Bis-electrophile |
| Storage | Inert atmosphere (Ar/N₂), 2–8 °C, protect from moisture |
Synthetic Route
The synthesis of 1,3-dichloro-6-methylisoquinoline is typically achieved via the chlorination of the corresponding homophthalimide derivative. This approach ensures the correct placement of the methyl substituent on the benzenoid ring.
Retrosynthetic Analysis
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Target: 1,3-Dichloro-6-methylisoquinoline
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Immediate Precursor: 6-Methylisoquinoline-1,3(2H,4H)-dione (4-methylhomophthalimide)
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Starting Material: 4-Methylhomophthalic acid (or anhydride)
Step-by-Step Protocol
Step 1: Formation of 6-Methylisoquinoline-1,3-dione
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Reagents: 4-Methylhomophthalic acid, Ammonium acetate (NH₄OAc) or Urea.
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Conditions: High-temperature melt (180–200 °C) or reflux in glacial acetic acid.
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Mechanism: Condensation of the dicarboxylic acid with ammonia equivalents forms the cyclic imide structure.
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Purification: Recrystallization from ethanol/water.
Step 2: Aromatizing Chlorination (The Critical Step) This step transforms the dione into the aromatic dichloro-heterocycle using a Vilsmeier-Haack type mechanism.
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Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent], Phosphorus pentachloride (PCl₅) [Optional booster].
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Catalyst: N,N-Diethylaniline or DMF (catalytic).
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Procedure:
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Charge 6-methylisoquinoline-1,3-dione (1.0 eq) into a dried flask under Ar.
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Add POCl₃ (5–10 eq) carefully.
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Critical: Add PCl₅ (1.0 eq) if the dione is stubborn; otherwise, POCl₃ alone often suffices at reflux.
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Reflux (approx. 105 °C) for 4–12 hours. Monitor by TLC (the product is less polar than the dione).
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Workup (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess phosphoryl halides. Neutralize with solid NaHCO₃ or NH₄OH to pH ~8.
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Extract with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).
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Figure 1: Synthetic pathway converting the homophthalic acid precursor to the target dichloro-isoquinoline.
Reactivity & Regioselectivity
The core value of CAS 21902-38-5 lies in the differential reactivity of the C1 and C3 chlorine atoms.
Electronic Differentiation (C1 vs. C3)
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C1-Chlorine (Imidoyl Chloride): Located at the position
to the ring nitrogen and adjacent to the fused benzene ring. This position is highly electrophilic due to the inductive electron withdrawal of the nitrogen (C=N bond character). It is the "kinetic" site for substitution. -
C3-Chlorine (Vinyl Chloride-like): Located
to the benzene ring fusion. While still activated by the nitrogen, it lacks the cumulative activation of the ring fusion and the direct imine-like environment. It is significantly less reactive than C1.
Sequential Functionalization Strategy
Researchers can exploit this difference to install two different nucleophiles sequentially.
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First Functionalization (C1): Occurs at room temperature or mild heating.
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Reactions: SNAr with amines/alkoxides, or Pd-catalyzed Suzuki coupling (low temp).
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Second Functionalization (C3): Requires forcing conditions (high heat, microwave) or specialized ligands.
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Reactions: Buchwald-Hartwig amination, Suzuki coupling (high temp).
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Figure 2: Regioselective functionalization logic. The C1 position is the primary site of attack, enabling controlled library generation.
Applications in Drug Discovery
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Kinase Inhibition: The isoquinoline core mimics the adenine ring of ATP. Substitution at C1 (often an aminoaryl group) allows hydrogen bonding with the kinase hinge region, while the C6-methyl group can occupy hydrophobic pockets (Gatekeeper residues).
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Polycyclic Alkaloids: Used as a precursor for generating complex fused ring systems via intramolecular Heck reactions or C-H activation protocols utilizing the C3-Cl handle after C1 functionalization.
Safety & Handling (SDS Summary)
Hazard Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood. The compound may sublime or form dust; avoid inhalation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Quenching POCl3 Reactions: This is the most dangerous phase of synthesis. Never add water to hot POCl3. Dilute the reaction mixture with DCM first, then add dropwise to ice with vigorous stirring to prevent thermal runaway from hydrolysis.
References
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Synthesis of 1,3-Dichloroisoquinolines
- Title: "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline."
- Source:J. Chem. Soc., Perkin Trans. 1, 1997, 927-934.
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URL:[Link]
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Regioselective Coupling (General Isoquinoline/Quinoline)
- Title: "Regioselective Suzuki–Miyaura Coupling of 1,3-Dichloroisoquinolines."
- Source:Tetrahedron Letters, 2002, 43(39), 6987-6990.
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URL:[Link]
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Precursor Synthesis (Homophthalimides)
- Title: "A Convenient Synthesis of Homophthalimides."
- Source:Synthetic Communic
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URL:[Link]
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Compound Data & Safety
- Title: "1,3-Dichloro-6-methylisoquinoline - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
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URL:[Link]
